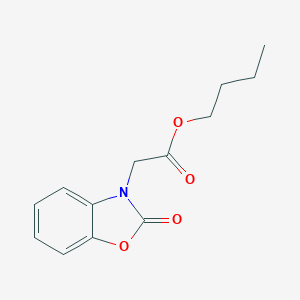
butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a compound of interest due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- CAS Number : 638141-93-2
- Structural Characteristics : The compound features a benzoxazole ring, which is essential for its biological activity. The presence of an acetate group enhances its solubility and bioavailability.
Biological Activities
This compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and others. For instance, derivatives with an acetic acid group at specific positions on the benzoxazole moiety demonstrated enhanced cytotoxicity against these cell lines .
- A notable case study revealed that certain benzoxazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, indicating significant anticancer potential .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Structure-Activity Relationship (SAR)
The SAR studies of benzoxazole derivatives have identified key structural features that influence their biological activities:
| Structural Feature | Influence on Activity |
|---|---|
| Presence of electron-donating groups | Enhances anticancer activity |
| Substitution at the 5-position of the benzoxazole ring | Critical for cytotoxic effects |
| Acetic acid moiety | Increases solubility and bioactivity |
Research has demonstrated that modifications to the benzoxazole framework can lead to significant changes in potency and selectivity against different biological targets .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Testing :
- Anti-inflammatory Mechanism Exploration :
特性
IUPAC Name |
butyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUGFIVOBIDRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













